3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethoxyphenyl group, and a hydroxynaphthalenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalenyl moiety can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(2-ethoxyphenyl)-N’-[(E)-(2-oxonaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide.
Reduction: Formation of 3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methyl]-1H-pyrazole-5-carbohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and imine groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxybenzylidene)]-1H-pyrazole-5-carbohydrazide
- 3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H20N4O3 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-2-30-22-10-6-5-9-17(22)19-13-20(26-25-19)23(29)27-24-14-18-16-8-4-3-7-15(16)11-12-21(18)28/h3-14,28H,2H2,1H3,(H,25,26)(H,27,29)/b24-14+ |
InChI Key |
OKMOMVUFAZSFLC-ZVHZXABRSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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